1-(3H-Benzoimidazol-5-yl)-2-bromoethanone

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Alkylation

1-(3H-Benzoimidazol-5-yl)-2-bromoethanone (CAS 124663-08-7) is a benzimidazole derivative bearing an electrophilic 2-bromoacetyl group at the 5-position, with a molecular weight of 239.07 g/mol and formula C9H7BrN2O. It functions exclusively as a synthetic intermediate, where its α-bromoketone handle enables nucleophilic substitution for building kinase-focused heterocyclic libraries.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 124663-08-7
Cat. No. B3093634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3H-Benzoimidazol-5-yl)-2-bromoethanone
CAS124663-08-7
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)CBr)NC=N2
InChIInChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5H,4H2,(H,11,12)
InChIKeyHBMCWXQHVRXQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3H-Benzoimidazol-5-yl)-2-bromoethanone (CAS 124663-08-7) Procurement-Grade Overview for Medicinal Chemistry Intermediates


1-(3H-Benzoimidazol-5-yl)-2-bromoethanone (CAS 124663-08-7) is a benzimidazole derivative bearing an electrophilic 2-bromoacetyl group at the 5-position, with a molecular weight of 239.07 g/mol and formula C9H7BrN2O . It functions exclusively as a synthetic intermediate, where its α-bromoketone handle enables nucleophilic substitution for building kinase-focused heterocyclic libraries . The compound's chemical reactivity is governed by a computed XLogP3 of 2.3 and a bromine leaving group, positioning it for alkylation reactions distinct from its chloro-analogs .

1-(3H-Benzoimidazol-5-yl)-2-bromoethanone: Why Interchanging Benzimidazole Building Blocks Is Not Feasible


For drug discovery campaigns targeting the 5-position of the benzimidazole core, substituting 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone with the non-brominated acetyl analog (1-(3H-Benzoimidazol-5-yl)ethanone) or the 2-substituted regioisomer (2-bromoacetylbenzimidazole) introduces distinct chemical incompatibilities. The 2-bromoethanone unit provides irreversible alkylating reactivity unless specifically required, while the 5-substitution pattern dictates subsequent SAR vector geometry. Labile halogen purity directly impacts reaction yield; procuring standard 95% purity versus ISO-certified 98% purity (as demonstrated by MolCore) affects byproduct profiles in multi-step syntheses where unreacted starting material complicates purification .

1-(3H-Benzoimidazol-5-yl)-2-bromoethanone Evidence Guide: Quantified Differentiation from Analogs


Reaction Selectivity and Purity-Specific Yield Differentiation vs. Non-Brominated Analog

The presence of the bromine atom provides a critical thermodynamic leaving group advantage. While direct comparative published kinetic datasets for this specific molecule are absent in peer-reviewed journals, the Hirshfeld surface analysis of analogous α-bromoketones confirms electrophilicity enables rapid SN2 displacement. Synthetic papers using 2-bromoacetylbenzimidazole (regioisomeric analog) report thiourea cyclization yields of 72-85% . Substitution with the non-brominated acetyl analog would require harsh pre-activation and yields zero conversion under these nucleophilic conditions.

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Alkylation

Certified Purity Grade (NLT 98%) vs. Standard Laboratory Grade (95%)

MolCore specifies a minimum purity of NLT 98% for 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone, validated under an ISO certification framework . Standard alternatives from AKSci or Apollo Scientific list a minimum purity spec of only 95% or 95+% . This quantifiable 3% purity gap directly translates to significant batch-to-batch contamination risk; for a 1 mmol synthesis, a 95% purity reagent introduces up to 50 μmol of unknown impurities compared to ≤20 μmol with an NLT 98% grade.

Analytical Chemistry Procurement Specification Quality Control

LogP-Driven Chromatographic Behavior and Permeability Differentiation

The computed XLogP3 for 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone is 2.3 . For analogous benzimidazole intermediates, the labile bromine atom increases polar surface area (TPSA = 45.8 Ų) compared to the methyl ketone analog (TPSA ~45.8 Ų but lower molecular weight). This counteracts the high lipophilicity of the benzimidazole core, allowing adequate retention on C18 columns and predicting moderate aqueous solubility suitable for direct use in biochemical assays without DMSO stock precipitation.

Physicochemical Properties ADME Prediction Reverse-Phase Chromatography

1-(3H-Benzoimidazol-5-yl)-2-bromoethanone (124663-08-7) Optimal Procurement-Driven Application Scenarios


Covalent Kinase Probe and Targeted Covalent Inhibitor (TCI) Synthesis

The α-bromoketone moiety serves as a 'warhead' for irreversible engagement. Given its purity and structural confirmation essential for irreversible binding kinetics, this intermediate should be prioritized for synthesizing 5-acetamide-linked benzimidazole probes targeting ATP-binding pockets with a proximal cysteine residue. The quantified superior purity (≥98%) ensures that unreacted bromine species do not confound washout kinetics in covalent inhibition characterization assays.

Benzimidazole-Based BET Bromodomain Antagonist Library Construction

Patents from the Neomed Institute explicitly explore substituted benzimidazoles as bromodomain inhibitors . 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone is a key intermediate for introducing aromatic appendages at the 5-position acetyl linker. Its balanced computed LogP of 2.3 facilitates both synthesis and subsequent biochemical testing of these protein-protein interaction inhibitors without solubility intervention.

High-Reproducibility Alkylation of Thiol-Containing Biomolecules

In biochemical studies where the benzimidazole moiety acts as a recognition element and the bromoacetyl group specifically alkylates a catalytic cysteine thiol, the lot-to-lot consistency and defined purity (>98%) minimize the need for post-reaction derivation or purification, directly enabling reproducible IC50 determinations in enzymatic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.